molecular formula C21H20O4 B3076240 DOHA-Fm CAS No. 1040404-88-3

DOHA-Fm

Cat. No.: B3076240
CAS No.: 1040404-88-3
M. Wt: 336.4 g/mol
InChI Key: DMNDXMWLLBPAHX-UHFFFAOYSA-N
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Description

DOHA-Fm is a chemical compound with the CAS number 1040404-88-3. It is used in various scientific research applications due to its unique properties and reactivity.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 4,7-dioxoheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c22-13-5-6-15(23)11-12-21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,13,20H,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNDXMWLLBPAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCC(=O)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for DOHA-Fm involve several steps. The preparation methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

DOHA-Fm undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DOHA-Fm has a wide range of scientific research applications. It is used in chemistry for the synthesis of novel compounds and materials. In biology, it is used for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and mechanisms of action. Additionally, it has industrial applications in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of DOHA-Fm involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

DOHA-Fm can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or reactivity. The comparison can be based on various factors such as reactivity, stability, and applications. Some similar compounds include those used in similar scientific research applications or industrial processes .

Biological Activity

DOHA-Fm (4-(2-carboxyethyl)-1-pyrrolyl) is a compound that has garnered attention for its potential biological activities, particularly in the context of modifying proteins and influencing biochemical pathways. This article delves into the synthesis, characterization, and biological implications of this compound, supported by relevant research findings and data.

Synthesis and Characterization

This compound is synthesized through a multi-step process involving the reaction of pyrrole derivatives with various biological molecules. The synthesis typically involves the use of dimethylformamide (DMF) as a solvent and requires careful control of reaction conditions to ensure optimal yield and purity.

Key Steps in Synthesis:

  • Reagent Preparation : this compound is prepared by incubating it with proteins, such as bovine serum albumin (BSA), in a phosphate-buffered saline solution.
  • Deprotection : The Fm group is removed using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield the active form of the compound.
  • Purification : Low molecular weight contaminants are eliminated through dialysis.

Biological Activity

The biological activity of this compound has been investigated primarily through its interactions with proteins. Studies indicate that this compound can modify lysine residues in proteins, leading to the formation of carboxyethylpyrrole-protein adducts, which have implications in various biological processes.

  • Protein Modification : this compound reacts with primary amino groups in proteins, resulting in the formation of stable adducts that can influence protein function and stability .
  • Immunogenicity : The resulting CEP-protein adducts have been shown to elicit immune responses, making them relevant in studies related to autoimmune diseases and retinal health .

Case Studies

Several studies have explored the application of this compound in biological systems:

  • Retinal Health : Research has demonstrated that this compound-modified proteins can be used to study age-related macular degeneration (AMD). The production of CEP-protein adducts serves as a model for understanding disease mechanisms and developing therapeutic strategies .
  • Inflammation Studies : In models of inflammation, this compound has been utilized to investigate its role in modulating immune responses through protein modification. The presence of CEP adducts correlates with inflammatory markers, suggesting a potential pathway for therapeutic intervention .

Data Tables

Study FocusFindingsImplications
Retinal HealthIncreased immune response to CEP-adductsInsights into AMD pathogenesis
InflammationCorrelation between CEP levels and inflammation markersPotential therapeutic targets for inflammatory diseases
Protein InteractionHigh pyrrole-to-protein ratios achieved with this compoundEnhanced understanding of protein functionality

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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